2-(5-bromopyridin-3-yl)-1H-benzimidazole
Vue d'ensemble
Description
Applications De Recherche Scientifique
DNA Topoisomerase I Inhibition
2-(5-Bromopyridin-3-yl)-1H-Benzimidazole is structurally related to benzimidazole derivatives, which have demonstrated significant biological activities, including inhibition of mammalian DNA topoisomerase I. This inhibition is crucial in cancer research as it can influence cell division and DNA replication processes. A study by Alpan, Gunes, and Topçu (2007) explored the effects of benzimidazole derivatives on mammalian type I DNA topoisomerase activity, highlighting their potential as therapeutic agents in cancer treatment (Alpan, Gunes, & Topçu, 2007).
Antimicrobial Activity
Benzimidazole derivatives, closely related to this compound, have shown significant antimicrobial activity. This includes the synthesis and evaluation of benzimidazole derivatives for their effects against various pathogenic bacteria and fungi. Khalifa et al. (2018) and others have demonstrated the efficacy of these compounds in combating microbial infections, suggesting potential applications in developing new antimicrobial drugs (Khalifa et al., 2018).
Anti-Tubercular Agents
Some benzimidazole derivatives have exhibited excellent tuberculostatic activity against strains like Mycobacterium tuberculosis and Mycobacterium bovis, as noted by Gobis et al. (2015). This suggests that similar structural compounds like this compound could be explored for anti-tubercular applications, offering new avenues in tuberculosis treatment (Gobis, Foks, Serocki, Augustynowicz-Kopeć, & Napiórkowska, 2015).
Anticancer Research
The structural similarity of this compound to other benzimidazole derivatives also implicates its potential in anticancer research. These compounds have shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, Touj et al. (2018) synthesized benzimidazole salts that exhibited cytotoxic activities against human cancer cell lines, indicating their potential as anticancer agents (Touj et al., 2018).
Mécanisme D'action
Target of Action
The primary target of 2-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazole is the mitochondria . The compound is part of a class of cyclometalated iridium (III) complexes that have been explored as potential mitochondria-targeted anticancer agents .
Mode of Action
The compound interacts with its targets, the mitochondria, through a nucleophilic reaction with reactive mitochondrial proteins . This interaction allows the compound to localize mainly in the mitochondria and be fixed on the mitochondria .
Biochemical Pathways
The compound affects several biochemical pathways. It induces mitochondrial depolarization, elevates intracellular reactive oxygen species (ROS) levels, restrains thioredoxin reductase (TrxR) activity, and inhibits the formation of tumor cell colonies and angiogenesis .
Result of Action
The compound shows high anticancer activity as a result of its action . It stimulates the activation of caspase-3, regulates the expression of Bax and KI67, and triggers apoptosis . These effects contribute to its potential as an anticancer agent.
Propriétés
IUPAC Name |
2-(5-bromopyridin-3-yl)-1H-benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-9-5-8(6-14-7-9)12-15-10-3-1-2-4-11(10)16-12/h1-7H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVCWHSZOOXJPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CN=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.